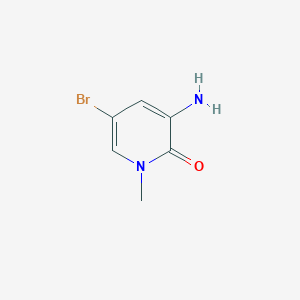

3-Amino-5-bromo-1-methylpyridin-2(1H)-one

Description

Pyridinone Derivatives in Chemical Research

Pyridinone derivatives have emerged as fundamental building blocks in modern medicinal chemistry, serving as versatile scaffolds that can function as both hydrogen bond donors and acceptors. The pyridinone core structure provides five derivatizable positions with four hydrogen bond acceptors and one hydrogen bond donor, enabling the formation of additional interactions with therapeutic targets while facilitating cellular membrane penetration and enhancing water solubility. These compounds demonstrate remarkable structural diversity and pharmacological properties, making them invaluable for exploring novel therapeutic agents across multiple disease areas.

The significance of pyridinone derivatives in chemical research extends beyond their basic structural properties. These compounds exhibit a broad spectrum of pharmacological activities including antitumor, antimicrobial, anti-inflammatory, antimalarial, antidepressant, and cardiotonic effects. The scaffold has become a central focus in medicinal chemistry, with an increasing number of FDA-approved drugs incorporating pyridinone moieties, including milrinone for cardiac stimulation, pirfenidone for idiopathic pulmonary fibrosis, and deferiprone as an iron chelator.

Protein kinases, which possess highly conserved three-dimensional structures in their catalytic domains, have become a druggable target class where pyridinone derivatives show particular promise. Unsubstituted pyridinone can serve as a valid peptide bond isostere and form either single or multiple hydrogen bond interactions with the kinase hinge region to achieve appropriate binding affinity. This capability has led to extensive exploration in various kinase programs including Met kinase, mitogen-activated protein kinase-interacting kinase, orotate phosphoribosyltransferase, monoamine oxidase B, mitogen-activated protein kinase, and Bruton's tyrosine kinase.

Historical Development and Discovery

The historical development of pyridinone derivatives can be traced back to the foundational work in heterocyclic chemistry and the establishment of synthetic methodologies for creating these important scaffolds. The Hantzsch pyridine synthesis, first reported in 1881 by Arthur Rudolf Hantzsch, provided one of the earliest systematic approaches to constructing pyridine-containing compounds. This multi-component organic reaction between aldehydes, β-keto esters, and nitrogen donors established fundamental principles for synthesizing dihydropyridine intermediates that could be subsequently oxidized to pyridines.

The specific compound this compound has been identified in various research contexts, with its Chemical Abstracts Service registry number 910543-72-5 providing a unique identifier for this specific molecular entity. The compound has appeared in literature citations dating back to research publications including Advanced Synthesis and Catalysis and various patent applications. The systematic nomenclature development for this compound reflects the evolution of IUPAC naming conventions, where the traditional name pyridyl is encouraged over the systematic pyridinyl designation.

Research into this compound has been particularly active in the context of kinase inhibitor development. Screening of 3-aminopyridin-2-one based fragment libraries against kinase panels has identified this compound and related derivatives as ligand efficient inhibitors of mitotic kinases. These findings have positioned the compound as an important starting point for medicinal chemistry programs targeting cancer therapeutics through kinase inhibition pathways.

Significance in Heterocyclic Chemistry

The significance of this compound in heterocyclic chemistry stems from its unique combination of structural features that enable diverse chemical transformations and biological interactions. The pyridinone ring system represents a fundamental heterocyclic motif that bridges aromatic stability with functional group reactivity, providing opportunities for selective modification at multiple positions. The presence of the amino group at the 3-position creates a site for hydrogen bond donation, while the carbonyl oxygen at the 2-position serves as a hydrogen bond acceptor, facilitating interactions with biological targets.

The bromine substituent at the 5-position adds particular synthetic value, as it provides a reactive site for various coupling reactions including palladium-catalyzed cross-coupling procedures. This halogen functionality enables the introduction of diverse substituents through established organometallic chemistry protocols, expanding the chemical space accessible from this core structure. The methylation at the 1-position modifies the electronic properties of the pyridinone ring while providing steric considerations that can influence binding selectivity in biological systems.

From a structural perspective, the compound exhibits specific physical properties that reflect its heterocyclic nature. The density is reported as 1.7±0.1 g/cm³, with a boiling point of 258.7±40.0 °C at 760 mmHg and a flash point of 110.2±27.3 °C. These properties are consistent with the molecular structure and provide practical considerations for handling and synthetic applications. The compound demonstrates limited vapor pressure (0.0±0.5 mmHg at 25°C) and moderate lipophilicity (LogP = -0.54), characteristics that influence its behavior in biological systems.

Table 1: Physical Properties of this compound

| Property | Value | Unit |

|---|---|---|

| Molecular Weight | 203.037 | g/mol |

| Density | 1.7±0.1 | g/cm³ |

| Boiling Point | 258.7±40.0 | °C at 760 mmHg |

| Flash Point | 110.2±27.3 | °C |

| Vapor Pressure | 0.0±0.5 | mmHg at 25°C |

| LogP | -0.54 | - |

| Polar Surface Area | 48.02 | Ų |

| Refractive Index | 1.627 | - |

Position within Pyridinone Chemical Space

This compound occupies a distinctive position within the broader pyridinone chemical space, characterized by its specific substitution pattern that differentiates it from other pyridinone derivatives. The compound belongs to the 2(1H)-pyridinone family, which represents one of the major structural classes within pyridinone chemistry. This classification distinguishes it from other isomeric forms such as 3(2H)-pyridinones or 4(3H)-pyridinones, each of which exhibits different electronic properties and reactivity patterns.

The substitution pattern of this compound places it within a subset of polysubstituted pyridinones that have shown particular promise in kinase inhibition applications. Comparative analysis with related compounds reveals structure-activity relationships that highlight the importance of each substituent. For example, the 3-amino group is crucial for forming hydrogen bonds with the kinase hinge region, while the 5-bromo substituent provides opportunities for further derivatization to optimize binding affinity and selectivity.

Within the context of fragment-based drug design, this compound represents an attractive starting point due to its favorable physicochemical properties and multiple vectors for optimization. The molecular weight falls within the typical range for fragment compounds, while the presence of both hydrogen bond donors and acceptors provides opportunities for specific interactions with target proteins. The compound's position in chemical space is further defined by its relationship to other bioactive pyridinones, including established pharmaceuticals and research compounds.

Table 2: Comparative Analysis of Related Pyridinone Compounds

| Compound | CAS Number | Molecular Formula | Key Structural Differences | Reported Activities |

|---|---|---|---|---|

| This compound | 910543-72-5 | C₆H₇BrN₂O | Reference compound | Kinase inhibition |

| 3-Amino-5-bromopyridin-2(1H)-one | 98786-86-8 | C₅H₅BrN₂O | Lacks 1-methyl group | Similar activity profile |

| 5-Bromo-1-methylpyridin-2(1H)-one | 81971-39-3 | C₆H₆BrNO | Lacks 3-amino group | Reduced activity |

| 3-Amino-1-methylpyridin-2(1H)-one | 1523570-95-7 | C₆H₈N₂O | Lacks 5-bromo group | Modified selectivity |

The research applications of this compound have expanded significantly with the development of fragment-based screening approaches in drug discovery. Studies utilizing X-ray crystallography have provided detailed insights into the binding mode of this compound with target proteins, revealing key interactions with conserved lysine residues and highlighting potential regions for optimization. These structural studies have identified the compound as part of a novel class of inhibitors for Monopolar Spindle 1 and Aurora kinases, both recognized as attractive targets for cancer therapeutic intervention.

The synthetic accessibility of this compound contributes to its value within pyridinone chemical space. Multiple synthetic routes have been developed for its preparation, including approaches starting from commercially available pyridinone precursors through selective functionalization strategies. The compound serves as both a final target molecule and an intermediate for accessing more complex derivatives, positioning it as a key node in synthetic chemistry networks focused on pyridinone-based compounds.

Properties

IUPAC Name |

3-amino-5-bromo-1-methylpyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BrN2O/c1-9-3-4(7)2-5(8)6(9)10/h2-3H,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRUDZWOELKQDJW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=C(C1=O)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20680580 | |

| Record name | 3-Amino-5-bromo-1-methylpyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20680580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

910543-72-5 | |

| Record name | 3-Amino-5-bromo-1-methylpyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20680580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-amino-5-bromo-1-methyl-1,2-dihydropyridin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Reduction of 5-Bromo-1-methyl-3-nitropyridin-2(1H)-one Precursors

The most common approach to synthesize 3-amino-5-bromo-1-methylpyridin-2(1H)-one involves the reduction of the corresponding nitro derivative, 5-bromo-1-methyl-3-nitropyridin-2(1H)-one. Several reducing agents and conditions have been reported:

| Yield | Reducing Agent & Conditions | Experimental Details |

|---|---|---|

| 77% | Iron powder, 2N HCl, ethanol, 60°C, 2 h | A 1-L flask with mechanical stirring and reflux condenser under nitrogen atmosphere. After reaction, neutralized with K2CO3 to pH 8, filtered, washed, concentrated, and purified by silica gel chromatography. Product obtained as off-white powder, mp 104-105°C. 1H NMR and MS confirmed structure. |

| 34% | Iron powder, ammonium chloride, ethanol/water, 95°C, 3 h, inert atmosphere | Iron powder (4.2 eq) and ammonium chloride (4.2 eq) added to nitro compound in ethanol/water mixture, stirred at 95°C. After filtration and concentration, extracted with ethyl acetate, dried, and purified by strong cation exchange chromatography (SCX). Product isolated as dark red solid. |

| - | Tin(II) chloride dihydrate, ethyl acetate, 80°C, 1.5 h | Tin(II) chloride added to nitro compound solution, heated, then quenched with saturated sodium bicarbonate, extracted, washed, dried, and concentrated. MS confirmed product. |

| 54% | Iron powder, ammonium chloride, ethanol, water, 60°C, 2 h | Iron powder added to suspension of nitro compound in ethanol and saturated NH4Cl solution, stirred at 60°C, filtered, washed, concentrated, extracted with ethyl acetate, dried, and purified by column chromatography. HPLC-MS confirmed product identity. |

These reduction methods highlight iron powder with ammonium chloride in ethanol/water as a practical and relatively efficient route, though yields vary (34-77%) depending on conditions and purification methods.

Palladium-Catalyzed Amination of 3,5-Dibromo-1-methylpyridin-2-one

An alternative synthetic strategy involves palladium-catalyzed amination of 3,5-dibromo-1-methylpyridin-2-one to selectively introduce the amino group at the 3-position:

| Yield | Reaction Conditions | Experimental Details |

|---|---|---|

| 54% | Pd(OAc)2, rac-BINAP, Cs2CO3, benzophenone imine, dioxane, 95°C, 16 h | In a sealed tube, 3,5-dibromo-1-methylpyridin-2-one reacted with benzophenone imine in presence of Pd catalyst and base under inert atmosphere. After reaction, hydrolyzed with HCl/MeOH, neutralized, extracted, and purified by column chromatography. Product obtained as solid. |

This method offers a regioselective approach to install the amino group via catalytic amination, providing moderate yield and potentially better control over substitution pattern.

Other Synthetic Approaches and Derivatization

Phosgene and Methylamine Reaction: A high-yield (99%) preparation of an intermediate compound related to this compound was reported by reacting a precursor with phosgene and methylamine in dichloromethane at 0°C to room temperature, followed by filtration and drying. This intermediate can be used for further functionalization.

Nucleophilic Substitution in DMF: Sodium hydride-mediated reactions in N,N-dimethylformamide at room temperature for 18 hours have been used to prepare related pyridinone derivatives, yielding about 48%.

Cross-Coupling Reactions: Pd-catalyzed cross-coupling of this compound with various aryl or heteroaryl bromides in presence of Cs2CO3 and ligands like xantphos in dioxane under inert atmosphere at elevated temperatures (85-100°C) have been reported to synthesize functionalized derivatives.

Summary Table of Preparation Methods

| Method Type | Key Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Iron powder reduction | Fe powder, NH4Cl, EtOH/H2O, 60-95°C, 2-3 h | 34-77 | Most common, variable yields |

| Tin(II) chloride reduction | SnCl2·2H2O, ethyl acetate, 80°C, 1.5 h | Not stated | Alternative reduction method |

| Pd-catalyzed amination | Pd(OAc)2, rac-BINAP, Cs2CO3, benzophenone imine, dioxane, 95°C, 16 h | 54 | Regioselective amination |

| Phosgene/methylamine intermediate | Phosgene (20% in toluene), methylamine, DCM, 0°C-RT | 99 | Intermediate step for further synthesis |

| NaH-mediated substitution | NaH, DMF, RT, 18 h | 48 | For related pyridinone derivatives |

| Pd-catalyzed cross-coupling | Pd2(dba)3 or Pd(OAc)2, xantphos, Cs2CO3, dioxane, 85-100°C | Variable | For derivatization of amino-bromo compound |

Research Findings and Practical Considerations

Reduction Efficiency: Iron powder with ammonium chloride in ethanol/water is favored for its mild conditions and relatively good yields, though purification steps can affect final yield and purity.

Selectivity: Pd-catalyzed amination allows selective functionalization at the 3-amino position, which is valuable for synthesizing derivatives with specific substitution patterns.

Purification: Column chromatography on silica gel is commonly used post-reaction to isolate pure this compound.

Characterization: Products are typically confirmed by melting point, 1H NMR spectroscopy, mass spectrometry (ESI-MS), and HPLC-MS to verify molecular weight and purity.

Scalability: The iron reduction method has been demonstrated on scales up to tens of grams, indicating potential for preparative scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, potentially forming N-oxides or other oxidized derivatives.

Reduction: Reduction reactions might target the bromine substituent or the pyridine ring itself.

Substitution: The amino and bromo groups make the compound a candidate for various substitution reactions, such as nucleophilic or electrophilic substitutions.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA).

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Substitution: Reagents like sodium amide (NaNH2) for nucleophilic substitution or halogenating agents for electrophilic substitution.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides, while substitution reactions could introduce various functional groups.

Scientific Research Applications

Medicinal Chemistry

Reversible Bruton’s Tyrosine Kinase Inhibitors

One of the primary applications of 3-Amino-5-bromo-1-methylpyridin-2(1H)-one is its role as a reagent in the synthesis of novel 5-phenylpyridin-2(1H)-one derivatives. These derivatives have been identified as potent reversible inhibitors of Bruton’s tyrosine kinase (BTK), which is crucial for B-cell receptor signaling. The inhibition of BTK has therapeutic implications for treating rheumatoid arthritis and other autoimmune diseases .

Antimicrobial Activity

Research has demonstrated that compounds derived from this compound exhibit antimicrobial properties. This makes it a valuable starting material for developing antibiotics or antimicrobial agents aimed at combating resistant bacterial strains.

Synthesis and Mechanism of Action

The compound serves as an intermediate in various synthetic pathways, allowing for the construction of more complex organic molecules. Its mechanism of action typically involves interaction with specific enzymes or receptors, thereby modulating biological pathways relevant to disease processes.

Table 1: Summary of Synthesis Pathways

Case Studies and Research Findings

Case Study: Rheumatoid Arthritis Treatment

In a study published in the Journal of Medicinal Chemistry, researchers synthesized a series of derivatives from this compound and evaluated their activity against BTK. The most promising candidates showed significant antiarthritic effects in preclinical models, demonstrating the potential for clinical application .

Case Study: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of derivatives synthesized from this compound. The study revealed that several derivatives exhibited potent activity against various pathogenic bacteria, suggesting their potential use in developing new antibiotics.

Mechanism of Action

The mechanism of action for 3-Amino-5-bromo-1-methylpyridin-2(1H)-one would depend on its specific application. For instance, if used as an enzyme inhibitor, it might interact with the active site of the enzyme, blocking its activity. The molecular targets and pathways involved would vary based on the biological or chemical context.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Differences

The table below compares 3-Amino-5-bromo-1-methylpyridin-2(1H)-one with structurally related pyridinone derivatives:

Key Observations:

- Halogen Substitution: Fluorine at position 3 (CAS 156772-63-3) increases polarity and metabolic stability compared to the amino group in the target compound .

- Methyl vs.

- Steric Effects : The 1,4-dimethyl analog (CAS 1446237-41-7) introduces additional steric hindrance, which may alter reaction kinetics in substitution reactions .

Physicochemical Trends

- Lipophilicity: The target compound’s logP (1.31) is lower than that of non-polar analogs like 3-Bromo-1-methyl-5-(trifluoromethyl)pyridin-2(1H)-one (predicted higher logP due to CF₃) .

- Boiling Points : Bromine and methyl substituents contribute to higher boiling points (e.g., 258.7°C for the target compound) compared to lighter analogs .

Biological Activity

3-Amino-5-bromo-1-methylpyridin-2(1H)-one is a heterocyclic organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound, characterized by a pyridine ring substituted with an amino group and a bromine atom, exhibits significant potential as a therapeutic agent. This article explores its biological activity, synthesis, and potential applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is . The presence of the bromine atom enhances its reactivity, while the amino group contributes to its biological interactions.

Biological Activity

Research indicates that this compound exhibits various biological activities, including:

- Enzyme Inhibition: This compound has been studied for its potential to inhibit specific enzymes, which can be crucial for developing treatments for diseases such as hypertension and other cardiovascular disorders.

- Antimicrobial Activity: Preliminary studies suggest that derivatives of this compound may possess antibacterial and antifungal properties, making them candidates for further investigation in infectious disease treatment .

- Neuroprotective Effects: The compound's interaction with neurotransmitter receptors suggests potential applications in treating neurological disorders.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The bromine atom may facilitate halogen bonding, enhancing binding affinity to biological targets. This interaction profile allows for selective inhibition or modulation of specific pathways involved in disease processes.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes:

- Starting Material Preparation: The synthesis begins with the preparation of 5-bromo-2-methylpyridine.

- Amino Group Introduction: An amination reaction introduces the amino group at the appropriate position on the pyridine ring.

- Final Modifications: Additional steps may involve functional group modifications to optimize biological activity.

Case Studies and Research Findings

Several studies have explored the biological effects of this compound:

Table 1: Summary of Biological Activities

Case Study: Antimicrobial Activity

In a study assessing the antimicrobial properties of pyridine derivatives, this compound demonstrated notable activity against both Gram-positive and Gram-negative bacteria. Minimum inhibitory concentration (MIC) values ranged from to , indicating strong efficacy .

Case Study: Enzyme Inhibition

Another significant finding involved the compound's role as an enzyme inhibitor in cellular models. It was found to selectively inhibit certain kinases associated with cancer pathways, showcasing its potential as an anticancer agent .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.